molecular formula C14H10O2 B1601644 ANTHRACENE-2,6-DIOL CAS No. 101488-73-7

ANTHRACENE-2,6-DIOL

Cat. No.: B1601644
CAS No.: 101488-73-7
M. Wt: 210.23 g/mol
InChI Key: JBBHFHMVEOHFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-2,6-diol: is an organic compound with the molecular formula C14H10O2 . It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the 2nd and 6th positions of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the reaction of anthracene with cerium chloride to form an anthracene-cerium complex. This complex is then hydrolyzed in the presence of water or a basic solution to yield this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Anthracene-2,6-diol can undergo oxidation reactions to form anthraquinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydroanthracene derivatives.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions such as esterification or etherification.

Major Products Formed:

    Anthraquinone Derivatives: Formed through oxidation reactions.

    Dihydroanthracene Derivatives: Formed through reduction reactions.

    Ester and Ether Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of anthracene-2,6-diol largely depends on its ability to interact with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s photophysical and photochemical properties. In biological systems, the hydroxyl groups can participate in redox reactions, contributing to the compound’s antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Uniqueness of Anthracene-2,6-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its photophysical properties and reactivity compared to other hydroxylated anthracene derivatives. This unique structure makes it particularly suitable for applications in OLEDs, OFETs, and other advanced materials .

Properties

IUPAC Name

anthracene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBHFHMVEOHFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541545
Record name Anthracene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101488-73-7
Record name Anthracene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ANTHRACENE-2,6-DIOL
Reactant of Route 2
ANTHRACENE-2,6-DIOL
Reactant of Route 3
ANTHRACENE-2,6-DIOL
Reactant of Route 4
ANTHRACENE-2,6-DIOL
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ANTHRACENE-2,6-DIOL
Reactant of Route 6
ANTHRACENE-2,6-DIOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.